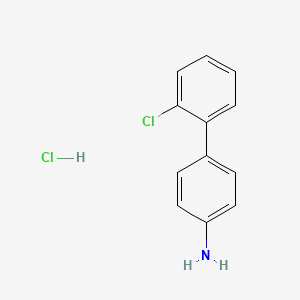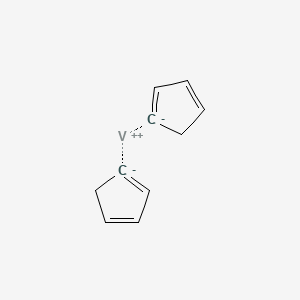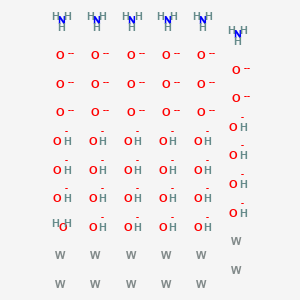
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) is a platinum-based organometallic compound with the chemical formula C10H12Cl2Pt. It is known for its unique structure, where a platinum atom is bonded to two chlorine atoms and two dicyclopentadienyl ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) can be synthesized through the reaction of platinum(II) chloride with dicyclopentadiene in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can participate in oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) include phosphines, amines, and other nucleophiles. Reaction conditions often involve solvents like dichloromethane or toluene, with temperature control to optimize reaction rates and yields .
Major Products Formed
The major products formed from reactions involving Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-ligated platinum complexes .
Aplicaciones Científicas De Investigación
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) has a wide range of scientific research applications, including:
Material Science: The compound is studied for its potential in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as an anticancer agent, leveraging its platinum center for DNA binding and disruption.
Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mecanismo De Acción
The mechanism of action of Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) involves its ability to coordinate with various ligands and substrates. The platinum center can form stable complexes with nucleophiles, facilitating catalytic processes. In medicinal applications, the compound can interact with DNA, leading to the formation of platinum-DNA adducts that disrupt cellular processes and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Dichloro(1,5-cyclooctadiene)platinum(II): Another platinum-based compound with similar catalytic properties.
Trimethyl(methylcyclopentadienyl)platinum(IV): A platinum compound with different ligands, used in various catalytic applications.
Dichloro(ethylenediamine)platinum(II): Known for its use in chemotherapy as cisplatin.
Uniqueness
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other platinum compounds.
Propiedades
Número CAS |
12083-92-0 |
|---|---|
Fórmula molecular |
C10H12Cl2Pt |
Peso molecular |
398.2 g/mol |
Nombre IUPAC |
dichloroplatinum;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.2ClH.Pt/c1-2-9-7-4-5-8(6-7)10(9)3-1;;;/h1-2,4-5,7-10H,3,6H2;2*1H;/q;;;+2/p-2 |
Clave InChI |
WGIHWYYQPYXMJF-UHFFFAOYSA-L |
SMILES |
C1C2C=[C-]C1C3C2C=C[CH-]3.Cl[Pt+2]Cl |
SMILES canónico |
C1C=CC2C1C3CC2C=C3.Cl[Pt]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



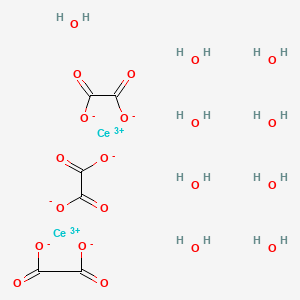

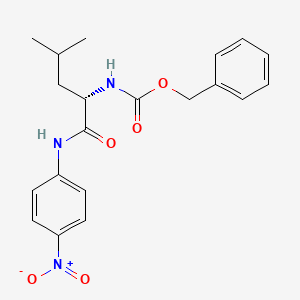
![aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate](/img/structure/B1143439.png)
